Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1482460-15-0
VCID: VC7444281
InChI: InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O
Molecular Formula: C14H17F2NO3
Molecular Weight: 285.291

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 1482460-15-0

Cat. No.: VC7444281

Molecular Formula: C14H17F2NO3

Molecular Weight: 285.291

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate - 1482460-15-0

CAS No. 1482460-15-0
Molecular Formula C14H17F2NO3
Molecular Weight 285.291
IUPAC Name tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H17F2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)10-5-4-9(15)6-11(10)16/h4-6,19H,7-8H2,1-3H3
Standard InChI Key RYVHVARAUOJCMU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)F)F)O

Chemical Identity and Structural Analysis

Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate is defined by the molecular formula C₁₄H₁₇F₂NO₃ and a molecular weight of 285.29 g/mol . The IUPAC name reflects its substitution pattern: the azetidine ring is substituted at the third position with both a hydroxyl group and a 2,4-difluorophenyl group, while the nitrogen atom is protected by a tert-butyloxycarbonyl group.

Structural Features

  • Azetidine Core: The four-membered ring introduces strain, enhancing reactivity for ring-opening or functionalization reactions.

  • Fluorinated Aromatic Group: The 2,4-difluorophenyl moiety contributes to electronic effects, influencing solubility and interaction with biological targets.

  • Boc Protection: The tert-butyloxycarbonyl group stabilizes the amine during synthetic steps, allowing selective deprotection under acidic conditions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1482460-15-0
Molecular FormulaC₁₄H₁₇F₂NO₃
Molecular Weight285.29 g/mol
Purity≥97%
SynonymsMFCD30802683, AKOS015260468

Applications in Pharmaceutical Research

This compound serves primarily as a heterocyclic building block in medicinal chemistry. Its applications are inferred from structurally similar azetidine derivatives:

Drug Discovery Intermediates

  • Kinase Inhibitors: Azetidines are pivotal in designing inhibitors for kinases involved in cancer and inflammatory diseases. The fluorine atoms enhance binding affinity through hydrophobic interactions.

  • Antibacterial Agents: Fluorinated aromatic systems disrupt bacterial enzyme activity, as seen in quinolone antibiotics .

Material Science

  • Ligands in Catalysis: The hydroxyl and Boc groups can coordinate metals, facilitating asymmetric catalysis.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, or anti-inflammatory activities.

  • Synthetic Optimization: Developing greener catalysts or flow chemistry approaches to improve yield.

  • Computational Modeling: Predicting bioactivity via molecular docking against targets like COX-2 or EGFR.

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